molecular formula C15H15ClFN3OS B2688222 4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine CAS No. 1170104-63-8

4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine

Cat. No.: B2688222
CAS No.: 1170104-63-8
M. Wt: 339.81
InChI Key: ILIMAHUFOYMTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a morpholine group and a 2-chloro-6-fluorobenzylthio moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-6-fluorobenzylamine and thiourea, under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with a suitable leaving group on the pyrimidine ring, often facilitated by a base such as potassium carbonate.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the pyrimidine intermediate with 2-chloro-6-fluorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyrimidine ring or the thioether group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents on the benzyl ring can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, potassium carbonate, sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives, reduced thioether derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other molecular targets relevant to diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-((2-Chlorobenzyl)thio)pyrimidin-4-yl)morpholine
  • 4-(6-((2-Fluorobenzyl)thio)pyrimidin-4-yl)morpholine
  • 4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)piperidine

Uniqueness

Compared to similar compounds, 4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine is unique due to the presence of both chloro and fluoro substituents on the benzyl ring. This dual substitution can influence its chemical reactivity and biological activity, potentially offering distinct advantages in specific applications.

Properties

IUPAC Name

4-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3OS/c16-12-2-1-3-13(17)11(12)9-22-15-8-14(18-10-19-15)20-4-6-21-7-5-20/h1-3,8,10H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIMAHUFOYMTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.